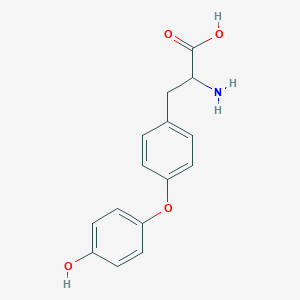

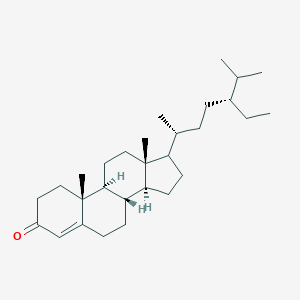

2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid

Vue d'ensemble

Description

The compound 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid is a derivative of phenylpropanoic acid with a hydroxyphenoxy substituent. This structure suggests potential biological activity, as indicated by the research on similar compounds. For instance, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been explored for their EP3 antagonist activity and have shown efficacy in vivo for uterine contraction inhibition in pregnant rats . Additionally, compounds with a hydroxyphenyl moiety have been designed as uterine relaxants, further supporting the relevance of the hydroxyphenoxy group in biological systems .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei were synthesized using a reduction of hydroxyimino precursors with zinc dust and formic acid . Another approach for synthesizing amino acids with phenyl groups involves diastereoselective cyanohydrin formation . These methods could potentially be adapted for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using X-ray crystallography and spectroscopic methods . These studies reveal that intramolecular hydrogen bonding and intermolecular interactions play a significant role in stabilizing the crystal structure. For instance, the presence of a methoxy group in one of the compounds was found to contribute to additional stabilization through intermolecular interactions . Such analyses are crucial for understanding the conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored in the context of their biological activity. For example, the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole involved a reaction between a brominated ketone and thiourea . This suggests that the hydroxyphenyl group can participate in various chemical reactions, which could be relevant for the modification and functionalization of this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, the properties of structurally related compounds can offer insights. For instance, the solubility, crystallinity, and stability of such compounds can be influenced by their intermolecular interactions, as seen in the crystal structure analysis . The presence of functional groups like amino and hydroxy may also affect the compound's acidity, basicity, and hydrogen bonding capability.

Applications De Recherche Scientifique

Polymer Enhancement :

- As an alternative to phenolation of aliphatic hydroxyls, 3-(4-Hydroxyphenyl)propanoic acid has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine (Bz) ring formation. This approach indicates potential applications in materials science due to the sustainable and efficient synthesis of Bz monomers, which do not require solvents or purification. The polymers derived from this method exhibit suitable thermal and thermo-mechanical properties for a wide range of applications, indicating the potential of renewable phloretic acid as a sustainable alternative to phenol in materials science (Trejo-Machin et al., 2017).

Medical Applications :

- The compound has been utilized in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels prepared by γ-Radiation through condensation reaction with various amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid. These amine-modified polymers show increased degree of swelling and thermal stability, indicating promising biological activities and potential for use in medical applications such as tissue engineering or drug delivery (Aly & El-Mohdy, 2015).

Anti-inflammatory Research :

- In a study investigating the tender leaves of Eucommia ulmoides Oliv., new phenolic compounds structurally similar to 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid were isolated and evaluated for their anti-inflammatory activities. These compounds demonstrated modest inhibitory activities, enriching the current chemical information and providing a reference for further research on anti-inflammatory effects (Ren et al., 2021).

Antimicrobial Research :

- A study focusing on the synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties found that derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids exhibited good antimicrobial activity against various bacteria and fungi. This suggests the role of compounds structurally related to this compound in developing new antimicrobial agents (Mickevičienė et al., 2015).

Safety and Hazards

Mécanisme D'action

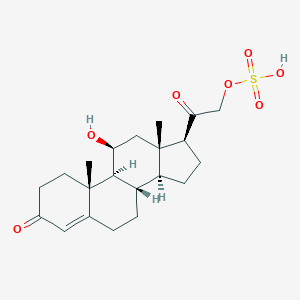

DL-Thyronine, also known as 2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland .

Target of Action

The primary targets of DL-Thyronine are the thyroid hormone receptors (TRs) located in various tissues throughout the body . These receptors are particularly abundant in the central nervous system, cardiovascular system, and skeletal system . The thyroid hormone signaling pathway is complex and highly regulated due to the expression of cell and tissue-specific thyroid hormone transporters, multiple thyroid hormone receptor (TR) isoforms, and interactions with corepressors and coactivators .

Biochemical Pathways

The action of DL-Thyronine involves several biochemical pathways. The conversion of T4 to T3 is a key step in the thyroid hormone signaling pathway . Additionally, many metabolic products that derive from T4 and T3 possess biological activities. Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of these naturally occurring compounds .

Pharmacokinetics

The pharmacokinetics of DL-Thyronine involves absorption, distribution, metabolism, and elimination. About 70-80% of an oral dose of DL-Thyronine is absorbed from the intestine . Once inside the cell, the T3 level is adjusted via deiodination of T4 and inactivation of T3, by Deiodinases 2 and 3 . The long terminal half-life of orally administered DL-Thyronine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The action of DL-Thyronine results in the regulation of a wide range of physiological processes. It influences energy metabolism, resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also plays a crucial role in neural development .

Action Environment

The action of DL-Thyronine can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of DL-Thyronine, or can alter the secretion of TSH . Poor adherence to DL-Thyronine therapy is also a common challenge .

Analyse Biochimique

Biochemical Properties

DL-Thyronine exhibits interesting metabolic activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Thyroid hormone receptors (THRs), suggesting a role in thyroid hormone signaling .

Cellular Effects

DL-Thyronine influences various types of cells and cellular processes. It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DL-Thyronine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Thyronine change over time. It has been observed that exogenously administered DL-Thyronine rapidly increases resting metabolic rate in rodent models . Very few studies have evaluated the long-term effects of DL-Thyronine on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DL-Thyronine vary with different dosages in animal models. For instance, in rodent models, exogenously administered DL-Thyronine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . The effects of endogenous and exogenous DL-Thyronine in humans need further analyses .

Metabolic Pathways

DL-Thyronine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

DL-Thyronine is transported and distributed within cells and tissues. It is facilitated by transmembrane protein transporters .

Subcellular Localization

It is suggested that DL-Thyronine might interact with a plasma-membrane-associated thyroid hormone receptor .

Propriétés

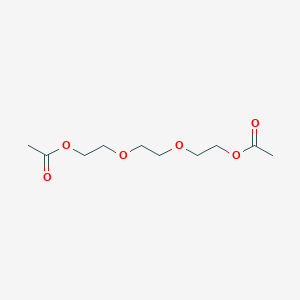

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862705 | |

| Record name | O-(4-Hydroxyphenyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1034-10-2 | |

| Record name | DL-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxyphenyl)-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-hydroxyphenyl)-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While DL-Thyronine itself may not bind strongly to thyroid hormone receptors, some studies suggest that it can influence the metabolism of other thyroid hormones, potentially indirectly affecting their actions. For instance, it has been shown to lengthen the biological half-life of radiothyroxine and alter its excretion pattern in rats. [] This suggests an interaction with the metabolic pathways of thyroid hormones.

ANone: The molecular formula of DL-Thyronine is C15H15NO4, and its molecular weight is 277.28 g/mol.

ANone: The provided research papers do not delve into the detailed spectroscopic characterization of DL-Thyronine. Further investigation into spectroscopic databases or literature would be necessary for this information.

ANone: The provided research focuses primarily on the biological activity and structure-activity relationships of DL-Thyronine and its analogs. Information regarding its material compatibility and stability is not discussed in these papers.

A: DL-Thyronine was first synthesized in 1944 by Niemann and McCasland. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)